BenchChemオンラインストアへようこそ!

(R)-JQ-1 (carboxylic acid)

Stereochemistry BET bromodomain inhibition Enantiomer activity ratio

(R)-JQ-1 carboxylic acid is the stereochemically pure, active (+)-enantiomer required for BET bromodomain inhibition (BRD4(1/2) IC50 77/33 nM). The free carboxylic acid enables direct amide, ester, or ketone conjugation to E3 ligase ligands without deprotection—critical for PROTAC synthesis, where ester- and ketone-linked degraders outperform classical amide analogs. With >130-fold stereospecific activity over (−)-JQ-1 and >1,000-fold selectivity for BET domains, this probe ensures unambiguous target engagement. Choose this compound when stereochemical integrity and a conjugation-ready handle are non-negotiable.

Molecular Formula C19H17ClN4O2S
Molecular Weight 400.9 g/mol
Cat. No. B8802898
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-JQ-1 (carboxylic acid)
Molecular FormulaC19H17ClN4O2S
Molecular Weight400.9 g/mol
Structural Identifiers
SMILESCC1=C(SC2=C1C(=NC(C3=NN=C(N32)C)CC(=O)O)C4=CC=C(C=C4)Cl)C
InChIInChI=1S/C19H17ClN4O2S/c1-9-10(2)27-19-16(9)17(12-4-6-13(20)7-5-12)21-14(8-15(25)26)18-23-22-11(3)24(18)19/h4-7,14H,8H2,1-3H3,(H,25,26)
InChIKeyLJOSBOOJFIRCSO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 200 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-JQ-1 Carboxylic Acid: Stereospecific BET Bromodomain Inhibitor for PROTAC Development


(R)-JQ-1 (carboxylic acid), also known as JQ-1 carboxylic acid, is a stereochemically pure BET bromodomain inhibitor that serves as the active (+)-enantiomer of the JQ-1 scaffold. It is a cell-permeable thienodiazepine derivative that competitively binds to the acetyl-lysine recognition pocket of BET family proteins (BRD2, BRD3, BRD4, BRDT) with distinct Kd values of 128, 59.5, 49.0, and 190 nM, respectively, thereby displacing BET proteins from chromatin and disrupting transcriptional regulation of oncogenes [1] .

Why Generic Substitution of (R)-JQ-1 Carboxylic Acid with Other BET Inhibitors Fails


Substituting (R)-JQ-1 carboxylic acid with alternative BET bromodomain inhibitors, including its stereoisomer (−)-JQ-1 or clinical-stage candidates like OTX015 and I-BET762, is not equivalent. The (−)-JQ-1 stereoisomer shows >200-fold weaker binding to BRD4(1) (IC50 ≈ 10,000 nM) and fails to significantly interact with any BET bromodomain, rendering it unsuitable as an active inhibitor and primarily useful as a negative control . While clinical candidates OTX015 and I-BET762 demonstrate potent pan-BET inhibition with EC50 values ranging from 10–19 nM for OTX015 and IC50 ≈35 nM for I-BET762 , they lack the carboxylic acid functional group that enables direct conjugation to E3 ligase ligands for PROTAC synthesis . Furthermore, the parent compound (+)-JQ-1, which bears a t-butyl ester prodrug moiety, exhibits different physicochemical properties including higher cLogP (4.87 vs 2.34 for the free acid) and distinct cellular permeability profiles that can alter target engagement and off-target liability [1].

Product-Specific Quantitative Evidence Guide: (R)-JQ-1 Carboxylic Acid vs. Comparators


Stereochemical Purity and Enantiomer Activity Ratio

(R)-JQ-1 carboxylic acid, as the (+)-enantiomer of JQ-1, demonstrates potent and specific BET bromodomain inhibition with IC50 values of 77 nM for BRD4(1) and 33 nM for BRD4(2), whereas the (−)-JQ-1 stereoisomer exhibits >200-fold lower potency with an IC50 of approximately 10,000 nM against BRD4(1) and no significant interaction with any other BET bromodomain . This stereochemical requirement is absolute, as the (−)-enantiomer is essentially inactive [1].

Stereochemistry BET bromodomain inhibition Enantiomer activity ratio

PROTAC Precursor Utility: Carboxylic Acid Functionalization

(R)-JQ-1 carboxylic acid contains a free carboxylic acid group that serves as a direct conjugation handle for amide, ester, ketone, alkane, or amine bond formation with E3 ligase ligands, enabling PROTAC synthesis [1]. In contrast, the parent compound (+)-JQ-1 bears a t-butyl ester that must first be deprotected to the carboxylic acid before conjugation, adding a synthetic step [2]. Clinical-stage BET inhibitors OTX015 and I-BET762 lack this carboxylic acid moiety entirely and require structural modification for PROTAC development, limiting their utility as direct precursors [3].

PROTAC Linker conjugation BET protein degradation

Cell Permeability and Intracellular Accumulation

While (R)-JQ-1 carboxylic acid (cLogP = 2.34) exhibits lower passive membrane permeability (PAMPA = 0.0146 × 10⁻⁶ cm/s) compared to the parent (+)-JQ-1 (cLogP = 4.87; PAMPA = 2.24 × 10⁻⁶ cm/s), it demonstrates a distinct intracellular accumulation profile with an unbound drug accumulation ratio (Kpuu) of 0.0695 versus 0.138 for (+)-JQ-1 [1]. This difference in physicochemical properties results in altered cellular potency, with (R)-JQ-1 carboxylic acid showing approximately 17-fold reduced cellular activity (MX-1 EC50 = 2.48 μM) compared to (+)-JQ-1 (MX-1 EC50 = 0.144 μM) despite similar biochemical binding affinity to BET bromodomains [1].

Cell permeability PAMPA Intracellular drug accumulation

Selectivity Profile vs. Non-BET Bromodomains

(R)-JQ-1 carboxylic acid, as a derivative of (+)-JQ-1, exhibits high selectivity for BET family bromodomains over non-BET bromodomains. The parent compound (+)-JQ-1 demonstrates >1,000-fold selectivity for BRD4 BD1 (Ki = 33 nM) over non-BET bromodomains including CREBBP (Ki > 10,000 nM), EP300 (Ki > 10,000 nM), and PCAF (Ki > 10,000 nM) . This selectivity profile distinguishes (R)-JQ-1 carboxylic acid from other BET inhibitors such as OTX015, which also inhibits BRD2, BRD3, and BRD4 with EC50 values of 10–19 nM but may exhibit distinct off-target profiles due to structural differences .

Bromodomain selectivity CREBBP EP300 Off-target profiling

Clinical Status Differentiation

Unlike clinical-stage BET inhibitors such as CPI-0610 (Phase III for myelofibrosis), I-BET762 (Phase I/II for hematologic malignancies), and OTX015 (Phase II for multiple indications) [1] [2], (R)-JQ-1 carboxylic acid and its parent compound (+)-JQ-1 are exclusively research-use chemical probes and tool compounds . This distinction is critical for procurement decisions, as (R)-JQ-1 carboxylic acid is available without clinical supply constraints, enabling unrestricted use in preclinical research and PROTAC development .

Clinical development Phase III trials Chemical probe

Best Research and Industrial Application Scenarios for (R)-JQ-1 Carboxylic Acid


PROTAC Development and Targeted Protein Degradation

(R)-JQ-1 carboxylic acid serves as a direct precursor for PROTAC synthesis targeting BET bromodomains. The free carboxylic acid enables efficient amide, ester, ketone, alkane, or amine bond formation with E3 ligase ligands (e.g., Cereblon or VHL) using standard coupling chemistry [1]. Recent high-throughput experimentation has demonstrated that ester-, ketone-, and alkane-linked PROTACs derived from JQ-1 carboxylic acid can outperform the classic amide-linked compounds in BRD4 degradation efficacy . This utility is unmatched by the parent compound (+)-JQ-1 (which requires deprotection) or clinical-stage BET inhibitors (which lack conjugation handles) [2].

Stereospecific BET Bromodomain Inhibition Studies

For studies requiring stereochemically defined BET inhibition, (R)-JQ-1 carboxylic acid provides the active (+)-enantiomer that binds BRD4(1) and BRD4(2) with IC50 values of 77 nM and 33 nM, respectively, while the (−)-JQ-1 stereoisomer is essentially inactive (IC50 ≈ 10,000 nM for BRD4(1)) [1]. This >130-fold stereospecific activity differential makes enantiopure (R)-JQ-1 carboxylic acid essential for experiments where even trace contamination with the inactive enantiomer could confound dose-response relationships or target engagement measurements .

Cell-Permeable Tool Compound for Target Validation

Despite its lower passive permeability compared to the parent (+)-JQ-1, (R)-JQ-1 carboxylic acid retains sufficient cell permeability (PAMPA = 0.0146 × 10⁻⁶ cm/s; Kpuu = 0.0695) to enable intracellular target engagement in cell-based assays [1]. It is particularly suitable for experiments where the free acid form is required for downstream applications (e.g., bioconjugation) or where the higher cLogP of (+)-JQ-1 (4.87 vs. 2.34) may introduce off-target liabilities .

Chemical Probe for BRD4-Dependent Transcriptional Studies

(R)-JQ-1 carboxylic acid has been validated as a chemical probe for dissecting BRD4-dependent transcriptional programs [1]. Its high selectivity for BET family bromodomains over non-BET bromodomains (>1,000-fold) minimizes confounding off-target effects . This selectivity, combined with its established mechanism of displacing BRD4 from chromatin, makes it a preferred tool compound for studying the role of BET proteins in oncogenesis, inflammation, and other disease contexts [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for (R)-JQ-1 (carboxylic acid)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.